molecular formula C16H20N2O3S B2938293 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-phenoxyethyl)urea CAS No. 2034539-75-6

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2938293
CAS No.: 2034539-75-6
M. Wt: 320.41
InChI Key: GZGNVFVWHTWRIO-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound that features a thiophene ring, a phenoxyethyl group, and a urea moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the thiophene derivative: Starting with a thiophene compound, functionalize it to introduce the hydroxypropyl group.

    Preparation of the phenoxyethylamine: Synthesize or obtain 2-phenoxyethylamine.

    Urea formation: React the thiophene derivative with the phenoxyethylamine in the presence of a urea-forming reagent such as phosgene or a safer alternative like triphosgene.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The urea moiety can be reduced under specific conditions.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Conditions involving strong nucleophiles such as NaOH (Sodium hydroxide) or KOH (Potassium hydroxide).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could lead to an amine.

Scientific Research Applications

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-phenoxyethyl)urea could have several scientific research applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-phenoxyethyl)urea would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-phenoxyethyl)carbamate
  • 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-phenoxyethyl)thiourea

Uniqueness

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-phenoxyethyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(3-hydroxy-3-thiophen-3-ylpropyl)-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-15(13-7-11-22-12-13)6-8-17-16(20)18-9-10-21-14-4-2-1-3-5-14/h1-5,7,11-12,15,19H,6,8-10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGNVFVWHTWRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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